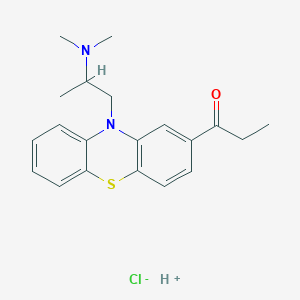

Propiomazine Hydrochloride

Description

Properties

IUPAC Name |

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVNGSMLNPWNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872383 | |

| Record name | Propiomazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240-15-9 | |

| Record name | Propiomazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiomazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001240159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiomazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIOMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BO17YR03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propiomazine Hydrochloride: A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine, a phenothiazine derivative, is recognized for its sedative, antiemetic, and weak antipsychotic properties. This technical guide provides a detailed overview of the receptor binding profile of Propiomazine Hydrochloride. While qualitative information regarding its receptor interactions is available, a comprehensive quantitative analysis of its binding affinities remains to be fully elucidated in publicly accessible literature. This document summarizes the known receptor targets, provides a generalized experimental protocol for determining binding affinities, and illustrates relevant signaling pathways and experimental workflows.

Introduction

This compound is a first-generation antipsychotic agent belonging to the phenothiazine class.[1][2][3][4][5][6][7] Its clinical utility is primarily attributed to its sedative and antiemetic effects, with its antipsychotic action being less pronounced compared to other phenothiazines.[3][4][7] The pharmacological effects of propiomazine are a direct consequence of its interaction with a variety of neurotransmitter receptors.[2][3][4][6][7] Understanding the nuances of these interactions is critical for elucidating its mechanism of action, predicting its therapeutic and adverse effect profiles, and guiding further drug development.

Receptor Binding Profile of this compound

This compound exhibits a broad receptor binding profile, acting as an antagonist at several key receptor systems within the central nervous system.[2][3][4][6][7] Its sedative properties are largely attributed to its potent antagonism of the histamine H1 receptor.[3][4][5][7] The antipsychotic and antiemetic effects are thought to be mediated through its blockade of dopamine and serotonin receptors.[2][3][4]

Qualitative Receptor Binding Summary

Propiomazine has been shown to be an antagonist at the following receptors:

Quantitative Receptor Binding Data

A comprehensive search of available scientific literature and databases, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, did not yield a complete quantitative binding profile (i.e., Ki, IC50, or pA2 values) for propiomazine across all its known receptor targets.[1][8][9][10] This represents a significant data gap in the public domain. The table below is structured to present such data; however, it remains largely unpopulated due to the lack of available information.

| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Source |

| Dopamine | |||

| D1 | Data not available | ||

| D2 | Data not available | ||

| D4 | Data not available | ||

| Serotonin | |||

| 5-HT2A | Data not available | ||

| 5-HT2C | Data not available | ||

| Muscarinic | |||

| M1 | Data not available | ||

| M2 | Data not available | ||

| M3 | Data not available | ||

| M4 | Data not available | ||

| M5 | Data not available | ||

| Adrenergic | |||

| α1 | Data not available | ||

| Histamine | |||

| H1 | Data not available |

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. The following is a generalized protocol that can be adapted for assessing the binding of this compound to its various target receptors.

General Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (a compound with known high affinity and specificity for the receptor of interest) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Materials and Reagents

-

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., from recombinant cell lines or specific brain regions).

-

Radioligand: A high-affinity, receptor-subtype-specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same receptor to determine non-specific binding.

-

Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl with co-factors).

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

-

Scintillation Fluid: For use with the scintillation counter.

Assay Procedure

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in an appropriate buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.

-

-

Assay Incubation:

-

In a multi-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of this compound (test compound).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-radiolabeled control ligand.

-

-

Add the prepared membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the control ligand) from the total binding (counts from wells without the test compound).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine IC50: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand from the competition curve.

-

Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways

Propiomazine's antagonist activity at various G-protein coupled receptors (GPCRs) interferes with distinct downstream signaling cascades. For instance, its blockade of histamine H1, muscarinic M1, M3, M5, and alpha-1 adrenergic receptors inhibits Gq-mediated signaling, while its antagonism of dopamine D2-like and muscarinic M2 and M4 receptors blocks Gi-mediated pathways.

References

- 1. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Propiomazine (HMDB0014915) [hmdb.ca]

- 5. SMPDB [smpdb.ca]

- 6. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. PDSP Kᵢ Database [pdspdb.unc.edu]

- 9. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Propiomazine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a phenothiazine derivative with sedative and antiemetic properties. This document details the chemical synthesis, including reaction protocols for its precursors, and outlines a suite of analytical techniques for its characterization. The information is intended to support researchers, scientists, and professionals involved in drug development and quality control.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of key precursors, 2-propionylphenothiazine and 2-dimethylaminoisopropyl chloride hydrochloride. These intermediates are then reacted to form the propiomazine base, which is subsequently converted to its hydrochloride salt.

Synthesis of Precursors

1. 2-Propionylphenothiazine:

The synthesis of 2-propionylphenothiazine is a critical initial step. While various methods exist for the acylation of phenothiazines, a common approach involves the Friedel-Crafts acylation of phenothiazine with propionyl chloride in the presence of a Lewis acid catalyst.

2. 2-Dimethylaminoisopropyl chloride hydrochloride:

The synthesis of this precursor can be achieved by the chlorination of 1-dimethylamino-2-propanol.

Experimental Protocol: A solution of 1-dimethylamino-2-propanol (3.77 g) in chloroform (10 ml) is cooled to approximately 0°C with stirring. A solution of freshly distilled thionyl chloride (5.72 g) in chloroform (2 ml) is added. The reaction mixture is allowed to warm to room temperature over about 30 minutes and then heated to reflux for an additional 30 minutes. During heating, the initially precipitated material redissolves, and subsequently, 1-dimethylamino-2-chloropropane hydrochloride begins to crystallize from the boiling solvent. After cooling, the reaction mixture is diluted with ether and filtered to yield the product.

Synthesis of Propiomazine Base

The propiomazine base is synthesized by reacting 2-propionylphenothiazine with 2-dimethylaminoisopropyl chloride in the presence of a strong base.

Experimental Protocol: To a stirred solution of 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mole) in a mixture of water (50 ml) and toluene (250 ml), an aqueous sodium hydroxide solution is added at a temperature below 10°C to basify the mixture. The organic layer is then separated. To this toluene layer, 2-propionyl phenothiazine (50 g, 0.171 mole) and potassium hydroxide flakes (19 g, 0.342 mole) are added at a temperature below 10°C. The temperature of the reaction mixture is slowly raised to reflux and maintained for 5-6 hours under azeotropic conditions. The progress of the reaction is monitored by HPLC.[1][2]

Formation of this compound

The final step is the conversion of the propiomazine base to its hydrochloride salt.

Experimental Protocol: After completion of the reaction for the synthesis of the propiomazine base, the reaction mixture is cooled to 25-30°C, and water (200 ml) is added and stirred for 10-15 minutes. The organic layer is separated and concentrated to obtain the crude propiomazine base. The crude base is then dissolved in a suitable organic solvent, such as isopropanol. An equimolar amount of hydrochloric acid (either as a gas or dissolved in a compatible solvent like isopropanol) is added to the solution. The this compound precipitates out of the solution and can be collected by filtration and then dried.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are commonly employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₅ClN₂OS |

| Molecular Weight | 376.94 g/mol [3] |

| Melting Point | 201-206 °C[4] |

| Appearance | Yellow, practically odorless powder[4][5] |

| Solubility | Very soluble in water; freely soluble in alcohol; insoluble in benzene[4][6] |

Spectroscopic Analysis

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is used to determine the absorption maxima of this compound, which is characteristic of its chemical structure.

Experimental Protocol: A dilute solution of this compound is prepared in an appropriate solvent (e.g., water or acidic solution). The UV-Vis spectrum is recorded over a range of 200-400 nm using a double beam UV-Visible spectrophotometer. The wavelength of maximum absorbance (λmax) is then determined. The maximum absorbance for this compound in an acidic solution is observed at 244 nm.[7]

2. Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule.

Experimental Protocol: A small amount of the this compound sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer. The resulting spectrum should show characteristic peaks corresponding to the functional groups of the molecule, such as C=O stretching for the ketone, C-N stretching for the amine, and C-S stretching for the phenothiazine ring.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

Experimental Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the compound. A ¹H NMR spectrum for the propiomazine free base is available for reference.[8]

4. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for this analysis.

Experimental Protocol: A solution of the sample is injected into the GC-MS system. The compound is separated on a capillary column and then ionized, typically by electron impact (EI). The mass spectrometer then separates and detects the resulting ions. The mass spectrum of propiomazine shows characteristic peaks, with the top 5 peaks at m/z 72.0, 149.0, 255.0, 197.0, and 73.0.[5][7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the purity of this compound and for quantifying it in pharmaceutical formulations.

Experimental Protocol: A reversed-phase HPLC (RP-HPLC) method can be employed for the analysis. The separation can be achieved using an Inertsil ODS 3V (150mm x 4.6 mm, 5µm) column with a mobile phase consisting of a gradient mixture of pH 3.0 Potassium Di-Hydrogen phosphate and Acetonitrile. The flow rate is maintained at 1.2 ml/min, and detection is carried out at 260 nm using a UV detector. The retention time for propiomazine under these conditions is approximately 3.76 minutes.[9]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Signaling pathway of Propiomazine as a multi-receptor antagonist.

References

- 1. EP3759081A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]

- 2. WO2019167058A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]

- 3. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Dimethylaminoisopropyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]

- 7. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. propiomazine(362-29-8) 1H NMR spectrum [chemicalbook.com]

- 9. iajpb.org [iajpb.org]

Propiomazine Hydrochloride Pharmacokinetics in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of propiomazine hydrochloride pharmacokinetics in rodent models. Due to a notable lack of publicly available, detailed pharmacokinetic studies on propiomazine in these species, this document leverages data from the closely related phenothiazine, promazine, to provide an illustrative framework. This guide covers metabolic pathways, experimental protocols for pharmacokinetic studies, and the known receptor interactions of propiomazine. All quantitative data for the surrogate compound, promazine, are presented in structured tables for clarity. Methodologies for key experiments are detailed to assist in the design of future studies. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a phenothiazine derivative with sedative and antihistaminic properties.[1] While it has been used in clinical settings, a thorough characterization of its pharmacokinetic profile in preclinical rodent models is not extensively documented in publicly accessible literature. Understanding the absorption, distribution, metabolism, and excretion (ADME) of propiomazine in these models is crucial for drug development and for interpreting toxicological and efficacy studies. This guide aims to consolidate the available information and provide a foundational resource for researchers in this field.

Pharmacokinetic Profile (Surrogate Data: Promazine)

Given the absence of specific quantitative pharmacokinetic data for propiomazine in rodent models, this section presents data for promazine, a structurally related phenothiazine, following intraperitoneal administration in rats.[2] This information can serve as a valuable reference point for estimating the potential pharmacokinetic behavior of propiomazine.

Table 1: Single-Dose Pharmacokinetic Parameters of Promazine in Rat Plasma and Brain

| Parameter | Plasma | Brain |

| Dose (mg/kg, i.p.) | 10 | 10 |

| AUC (ng·h/mL or ng·h/g) | 1,254 | 36,015 |

| Brain/Plasma AUC Ratio | - | 28.72 |

| Half-life (t½) (h) | 3.8 | 4.2 |

Data from a study on male Wistar rats.[2]

Table 2: Chronic-Dose Pharmacokinetic Parameters of Promazine in Rat Plasma and Brain

| Parameter | Plasma | Brain |

| Dose (mg/kg/day, i.p. for 14 days) | 10 | 10 |

| AUC (ng·h/mL or ng·h/g) | 2,876 | 82,560 |

| Brain/Plasma AUC Ratio | - | 28.7 |

| Half-life (t½) (h) | 6.2 | 6.8 |

Data from a study on male Wistar rats.[2]

Metabolism

The metabolism of propiomazine, like other phenothiazines, is presumed to occur primarily in the liver.[3] While a complete metabolic map in rodents is not available, studies have identified key metabolic transformations.

One significant metabolic pathway for propiomazine in rats is N-demethylation. The N-demethylated metabolite of propiomazine has been identified in the urine of rats following oral administration, indicating its formation in vivo.[4]

Based on studies of the related compound promazine, other potential metabolic pathways for propiomazine in rodents could include sulfoxidation.[2] The primary metabolites of promazine found in rats are desmethylpromazine and promazine sulphoxide.[2]

Figure 1: Putative metabolic pathway of propiomazine in rodents.

Experimental Protocols

This section details the methodologies for conducting pharmacokinetic studies of phenothiazines in rodent models, based on published research.[2]

Animal Models

-

Species: Male Wistar rats are a commonly used model for pharmacokinetic studies of phenothiazines.[2]

Drug Administration

-

Route: Intraperitoneal (i.p.) injection is a frequently employed route for administering phenothiazines in rodent studies.[2]

-

Dosage: A single dose of 10 mg/kg or chronic administration of 10 mg/kg once daily for two weeks have been used in studies with promazine.[2]

Sample Collection

-

Biological Matrices: Blood (for plasma) and brain tissue are the primary matrices for assessing the pharmacokinetics of centrally acting drugs like phenothiazines.[2]

-

Sampling Time Points: Blood and brain samples are typically collected at various time points post-administration to construct a concentration-time curve.

Figure 2: General workflow for a rodent pharmacokinetic study.

Analytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of phenothiazines and their metabolites in biological samples.[2]

Signaling Pathways

Propiomazine acts as an antagonist at several receptor types, which underlies its therapeutic effects and side-effect profile.[3] Its primary mechanism of action involves blocking histamine H1 receptors, which contributes to its sedative properties.[3] It also exhibits antagonism at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[3]

Figure 3: Propiomazine receptor antagonism and downstream effects.

Conclusion

This technical guide highlights the significant gap in the scientific literature regarding the pharmacokinetics of this compound in rodent models. While direct quantitative data remains elusive, the information compiled herein from related compounds and metabolic studies provides a valuable starting point for researchers. The provided experimental protocols and diagrams offer a framework for designing and interpreting future studies aimed at definitively characterizing the pharmacokinetic profile of propiomazine in preclinical species. Such studies are essential for advancing our understanding of this compound and for its potential future development.

References

- 1. Propiomazine - Wikipedia [en.wikipedia.org]

- 2. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of propiomazine on plasma prolactin in the rat: counteraction by L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Propiomazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine hydrochloride, a phenothiazine derivative, is recognized for its sedative, antiemetic, and antipsychotic properties.[1][2] Its therapeutic effects are mediated through its interaction with a wide array of neurotransmitter receptors. Understanding the relationship between the chemical structure of propiomazine and its pharmacological activity is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its receptor binding profile, the influence of its structural features on activity, and the experimental methodologies used to elucidate these relationships.

Chemical Structure and Core Pharmacophore

Propiomazine is characterized by a tricyclic phenothiazine nucleus, a foundational structure for many antipsychotic agents. Key structural features of this compound include:

-

Phenothiazine Core: A three-ring system with a central thiazine ring flanked by two benzene rings. This lipophilic core facilitates crossing the blood-brain barrier.

-

Propionyl Group at C-2: An electron-withdrawing propionyl group (-COCH₂CH₃) is substituted at the 2-position of the phenothiazine ring. The nature and position of this substituent are critical determinants of antipsychotic activity within the phenothiazine class.

-

Alkylamino Side Chain at N-10: A dimethylaminopropyl side chain is attached to the nitrogen atom at the 10-position of the phenothiazine ring. The length and branching of this side chain significantly influence receptor affinity and selectivity.

The hydrochloride salt form enhances the solubility and stability of the molecule for pharmaceutical formulations.

Mechanism of Action and Receptor Binding Profile

This compound exerts its pharmacological effects by acting as an antagonist at multiple G-protein coupled receptors (GPCRs).[1][2][3] Its diverse clinical actions are a direct consequence of its broad receptor binding profile, which includes dopamine, serotonin, histamine, muscarinic acetylcholine, and alpha-adrenergic receptors.[1][2][3][4]

Quantitative Receptor Binding Data

The affinity of propiomazine for its various receptor targets is a critical aspect of its SAR. The following table summarizes the available quantitative binding data (pKi values) for propiomazine at several human receptors. A higher pKi value indicates a stronger binding affinity.

| Receptor Target | pKi Value | Receptor Family | Primary Associated Effect(s) |

| Serotonin 5-HT2A | 7.63 | Serotonergic | Antipsychotic |

| Alpha-1A Adrenergic | 7.53 | Adrenergic | Antihypertensive (side effect) |

| Histamine H1 | 7.47 | Histaminergic | Sedative, Antiemetic |

| Muscarinic M1 | 6.92 | Cholinergic | Anticholinergic (side effect) |

| Muscarinic M3 | 6.75 | Cholinergic | Anticholinergic (side effect) |

| Serotonin 5-HT2C | 6.75 | Serotonergic | Antipsychotic |

| Serotonin 5-HT2B | 6.64 | Serotonergic | - |

| Muscarinic M2 | 6.58 | Cholinergic | Anticholinergic (side effect) |

| Alpha-2B Adrenergic | 6.5 | Adrenergic | - |

| Dopamine D3 | 6.28 | Dopaminergic | Antipsychotic |

| Dopamine D2 | 5.58 | Dopaminergic | Antipsychotic, Extrapyramidal side effects |

| Serotonin 5-HT1A | 5.57 | Serotonergic | - |

| Alpha-2C Adrenergic | 5.35 | Adrenergic | - |

Data sourced from Probes & Drugs database.[5]

Structure-Activity Relationship of the Phenothiazine Scaffold

The SAR of phenothiazine derivatives has been extensively studied. The following principles, derived from the broader class of phenothiazines, provide a framework for understanding the activity of propiomazine.

The Phenothiazine Ring and C-2 Substitution

-

Unsubstituted Phenothiazine: The unsubstituted phenothiazine core is largely inactive.

-

Electron-Withdrawing Group at C-2: The presence of an electron-withdrawing group at the 2-position is crucial for potent antipsychotic activity. The order of potency for these substituents is generally: -SO₂NR₂ > -CF₃ > -COR > -Cl. Propiomazine's propionyl group (-COCH₂CH₃) at this position contributes significantly to its neuroleptic effects.

-

Substitution at Other Positions: Substitution at positions 1, 3, or 4 of the phenothiazine ring generally leads to a decrease in antipsychotic activity.

The N-10 Side Chain

-

Three-Carbon Spacer: A three-carbon chain between the nitrogen of the phenothiazine ring (N-10) and the terminal amino group is optimal for antipsychotic activity. Shortening or lengthening this chain diminishes neuroleptic potency.

-

Branching of the Side Chain: Branching at the β-carbon of the side chain, as seen in propiomazine, can influence the activity profile. While it may slightly decrease antipsychotic potency compared to a linear chain, it can enhance antihistaminic and sedative properties.

-

Terminal Amino Group: A tertiary amino group at the end of the side chain is essential for high potency.

Signaling Pathways and Experimental Workflows

The antagonist activity of propiomazine at its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway for histamine H1 receptor antagonism and a typical experimental workflow for determining receptor binding affinity.

Caption: Propiomazine's antagonism of the H1 receptor blocks Gq/11 protein activation.

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Experimental Protocols

A fundamental method for elucidating the SAR of a compound like propiomazine is the in vitro receptor binding assay. These assays quantify the affinity of a ligand for a specific receptor.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Human recombinant dopamine D2 receptors expressed in a suitable cell line (e.g., HEK293, CHO).

-

Membrane preparation from cells expressing the D2 receptor.

-

[³H]Spiperone or [³H]Raclopride (radioligand).

-

This compound.

-

Haloperidol or Spiperone (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of membrane preparation.

-

A fixed concentration of the radioligand (e.g., [³H]Spiperone).

-

Increasing concentrations of this compound (the competitor).

-

For non-specific binding control wells, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

-

For total binding control wells, add only the membrane preparation and radioligand.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of propiomazine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Materials:

-

Human recombinant histamine H1 receptors expressed in a suitable cell line.

-

Membrane preparation from cells expressing the H1 receptor.

-

[³H]Mepyramine (radioligand).

-

This compound.

-

Mianserin or Triprolidine (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

The procedure is analogous to the dopamine D2 receptor binding assay, with the following key differences:

-

Radioligand: [³H]Mepyramine is used as the specific radioligand for the H1 receptor.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist like mianserin or triprolidine is used.

-

Incubation Conditions: Incubation times and temperatures may be optimized for the H1 receptor.

Synthesis of Propiomazine Analogues for SAR Studies

A comprehensive SAR study involves the synthesis and pharmacological evaluation of a series of analogues where specific parts of the lead molecule are systematically modified. For propiomazine, this would involve:

-

Modification of the C-2 Substituent: Replacing the propionyl group with other electron-withdrawing groups of varying size and electronic properties (e.g., acetyl, trifluoromethyl, cyano, chloro).

-

Alteration of the N-10 Side Chain:

-

Varying the length of the alkyl chain (e.g., two or four carbons).

-

Modifying the branching pattern of the propyl chain.

-

Substituting the terminal dimethylamino group with other tertiary amines (e.g., diethylamino, piperidinyl, pyrrolidinyl) or secondary/primary amines.

-

A general synthetic route to propiomazine and its analogues involves the N-alkylation of a 2-substituted phenothiazine with an appropriate aminoalkyl halide.

Caption: N-alkylation of a 2-substituted phenothiazine to yield propiomazine analogues.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its phenothiazine core, the C-2 propionyl substituent, and the N-10 dimethylaminopropyl side chain. Its broad receptor antagonism profile, particularly at histamine H1, serotonin 5-HT2A, and dopamine D2 receptors, underpins its diverse pharmacological effects. The sedative properties are strongly linked to H1 receptor blockade, while antipsychotic effects are attributed to a combination of 5-HT2A and D2 receptor antagonism. Further research involving the synthesis and detailed pharmacological characterization of a wider range of propiomazine analogues is necessary to refine our understanding of its SAR and to guide the rational design of new therapeutic agents with enhanced receptor selectivity and improved clinical profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propiomazine - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. PROPIOMAZINE (PD009725, UVOIBTBFPOZKGP-UHFFFAOYSA-N) [probes-drugs.org]

Propiomazine Hydrochloride: An In-depth Technical Guide on its Neuroleptic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroleptic activity of Propiomazine Hydrochloride. Propiomazine, a phenothiazine derivative, exhibits a complex pharmacological profile characterized by its interaction with a wide range of neurotransmitter receptors. While primarily recognized for its sedative and antihistaminic properties, its activity at dopamine and serotonin receptors underpins its neuroleptic potential. This document summarizes the available data on its receptor binding affinity, details the experimental protocols for key preclinical assessments of neuroleptic activity, and visualizes the core signaling pathways involved.

Core Concepts: Mechanism of Action

This compound's neuroleptic activity is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2][3][4] Like other phenothiazine antipsychotics, its ability to block D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects.[5] However, it is considered to have weaker antipsychotic activity compared to other drugs in its class.[1] The sedative effects of propiomazine are largely due to its potent antagonism of histamine H1 receptors.[2][3][6] The drug also exhibits affinity for muscarinic and adrenergic receptors, contributing to its side effect profile.[1][2]

Quantitative Data: Receptor Binding Profile

| Receptor Subtype | Reported Affinity (Ki) in nM | Primary Function in CNS | Implication of Antagonism |

| Dopamine Receptors | |||

| D1 | Data not available | Motor control, reward, cognition | Potential for extrapyramidal side effects, cognitive deficits |

| D2 | Data not available | Primary target for antipsychotic action | Antipsychotic efficacy, risk of extrapyramidal side effects, hyperprolactinemia |

| D4 | Data not available | Cognition, mood | Potential role in atypical antipsychotic effects |

| Serotonin Receptors | |||

| 5-HT2A | Data not available | Mood, cognition, perception | Atypical antipsychotic effects, reduced risk of extrapyramidal side effects |

| 5-HT2C | Data not available | Mood, appetite, cognition | Potential for weight gain, anxiolytic effects |

| Histamine Receptors | |||

| H1 | Data not available | Arousal, wakefulness | Sedation, weight gain |

| Muscarinic Receptors | |||

| M1-M5 | Data not available | Cognition, autonomic functions | Anticholinergic side effects (dry mouth, blurred vision, constipation) |

| Adrenergic Receptors | |||

| α1 | Data not available | Blood pressure regulation, arousal | Orthostatic hypotension, dizziness |

Experimental Protocols for Assessing Neuroleptic Activity

The following sections detail the generalized experimental protocols for key in vitro and in vivo assays used to characterize the neuroleptic activity of compounds like this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.

Methodology:

-

Membrane Preparation:

-

Receptor-rich tissues (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cell lines expressing the specific human recombinant receptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Catalepsy Induction in Rodents

Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS), a common feature of typical antipsychotics.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group receives the injection vehicle.

-

Catalepsy Assessment:

-

At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.

-

Bar Test: The animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time taken for the animal to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis:

-

The duration of catalepsy is recorded for each animal at each dose and time point.

-

A dose-response curve is generated, and the dose that produces a cataleptic response in 50% of the animals (ED50) is calculated.

-

Conditioned Avoidance Response (CAR) in Rodents

Objective: To evaluate the antipsychotic potential of this compound by measuring its ability to suppress a conditioned avoidance response without impairing the escape response.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a door or a hurdle is used. The floor of the box is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.

-

Training (Acquisition):

-

A trial begins with the presentation of the CS.

-

If the animal moves to the other compartment during the CS presentation (the avoidance response), the trial is terminated, and no shock is delivered.

-

If the animal fails to move during the CS, the US is presented. The animal can then move to the other compartment to terminate the shock (the escape response).

-

Animals are trained until they reach a stable level of avoidance responding.

-

-

Drug Testing:

-

Once the avoidance response is acquired, animals are treated with various doses of this compound or vehicle.

-

The number of avoidance responses, escape responses, and escape failures are recorded during a test session.

-

-

Data Analysis:

-

The percentage of avoidance responses is calculated for each dose group.

-

A dose-response curve for the suppression of the conditioned avoidance response is generated, and the ED50 is determined. The effect on escape responses is also analyzed to assess for motor impairment.

-

Visualization of Signaling Pathways

The neuroleptic effects of this compound are initiated by its binding to and blocking of key G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways associated with the dopamine D2 and serotonin 5-HT2A receptors.

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Propiomazine.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of Propiomazine.

Conclusion

This compound is a multifaceted phenothiazine with a well-documented sedative effect and a theoretical, albeit weaker, neuroleptic potential. Its broad receptor antagonism profile, particularly at dopamine D2 and serotonin 5-HT2A receptors, forms the basis of its antipsychotic properties. This guide has outlined the key experimental approaches for characterizing its neuroleptic activity and visualized the underlying signaling pathways. Further research providing specific quantitative binding and in vivo efficacy data for propiomazine is necessary for a more complete understanding of its neuroleptic profile and to guide future drug development efforts in this class of compounds.

References

- 1. Propiomazine - Wikipedia [en.wikipedia.org]

- 2. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Propiomazine (HMDB0014915) [hmdb.ca]

Propiomazine Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine hydrochloride is a phenothiazine derivative that has carved a niche in clinical practice, not as a primary antipsychotic, but as a sedative and hypnotic agent. This document provides a comprehensive overview of the discovery, history, and fundamental pharmacology of this compound. It details its chemical synthesis, mechanism of action, and key pharmacokinetic and pharmacodynamic properties. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and pharmacology.

Discovery and Historical Development

Propiomazine, a member of the phenothiazine class of compounds, emerged during a period of intense research into the therapeutic potential of this chemical scaffold, following the discovery of chlorpromazine's antipsychotic effects. While structurally related to antipsychotic phenothiazines, the developmental trajectory of propiomazine diverged, focusing on its sedative and antihistaminic properties.

It was approved by the FDA in 1960.[1] Marketed under trade names such as Largon and Propavan, propiomazine found utility as a sedative for insomnia and for pre-operative anxiety.[2][3] An early clinical investigation into its use for analgesia in obstetrics was published in the Journal of the American Medical Association in 1962, highlighting its early clinical applications.[4] Although it exhibits antagonist activity at dopamine receptors, a hallmark of typical antipsychotics, its relatively weak dopamine blockade and potent antihistaminic effects have defined its clinical use.[2][5]

Chemical Synthesis

The synthesis of propiomazine has been approached through several routes. Two notable methods are outlined below, based on publicly available patent literature.

Experimental Protocols

Method 1: Alkylation of 2-propionylphenothiazine

This route involves the direct alkylation of 2-propionylphenothiazine with an aminoalkyl halide.

-

Step 1: Reaction Setup: 2-propionylphenothiazine is dissolved in an appropriate aprotic solvent such as toluene or xylene.

-

Step 2: Addition of Condensing Agent: A strong base, typically sodium amide, is added to the solution to deprotonate the nitrogen of the phenothiazine ring, forming a reactive nucleophile.

-

Step 3: Alkylation: 2-dimethylaminopropyl chloride is added to the reaction mixture. The phenothiazine nitrogen attacks the electrophilic carbon of the alkyl chloride, displacing the chloride and forming the propiomazine base.

-

Step 4: Conversion to Hydrochloride Salt: The resulting propiomazine base is then treated with hydrochloric acid to yield this compound.[6][7]

Method 2: Decarboxylation of an N-carboxyphenothiazine Ester

This alternative synthesis was developed by Establissements Clin-RylaB.

-

Step 1: Formation of N-carbonyl chloride: 2-propionylphenothiazine is reacted with phosgene to form the N-carbonyl chloride derivative.

-

Step 2: Esterification: The N-carbonyl chloride is then reacted with 2-dimethylamino-1-propanol to yield the corresponding aminoalkyl ester hydrochloride.

-

Step 3: Decarboxylation: The ester is subsequently decarboxylated by heating to produce this compound.[6][7]

Mechanism of Action

This compound exerts its pharmacological effects through antagonism of a wide range of neurotransmitter receptors.[4][5][8] Its sedative properties are primarily attributed to its potent antagonism of the histamine H1 receptor.[4][9] The antipsychotic effects, though not its primary clinical use, are thought to be due to its blockade of dopamine D2 and serotonin 5-HT2A receptors.[2][8] The drug also demonstrates affinity for and antagonism of dopamine D1 and D4 receptors, serotonin 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), and alpha-1 adrenergic receptors.[2][4][5] This complex receptor binding profile contributes to both its therapeutic effects and its side effect profile.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of propiomazine has been characterized, providing insight into its absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | Value |

| Bioavailability (Oral) | 33%[2][10] |

| Protein Binding | 81%[2][10] |

| Elimination Half-life | 9 hours[2][10] |

| Metabolism | Hepatic (likely via Cytochrome P450 enzymes)[10] |

| Excretion | Primarily Renal[10] |

The pharmacodynamics of propiomazine are a direct consequence of its receptor binding profile. The primary therapeutic effect, sedation, is a result of its potent histamine H1 receptor antagonism.[4][9] Its other receptor interactions, while contributing to its overall pharmacological profile, are also responsible for its potential side effects, such as dry mouth and dizziness (anticholinergic) and orthostatic hypotension (anti-adrenergic).[10]

Conclusion

This compound represents an interesting case study in drug development, where a compound from a class known for one therapeutic application (antipsychotics) was successfully repurposed for another (sedation/hypnosis). Its well-defined mechanism of action and established pharmacokinetic profile continue to make it a relevant subject for pharmacological study. This technical guide provides a foundational understanding of its discovery, synthesis, and mechanism for researchers and professionals in the pharmaceutical sciences.

References

- 1. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Propiomazine - Wikipedia [en.wikipedia.org]

- 3. PROPIOMAZINE (PD009725, UVOIBTBFPOZKGP-UHFFFAOYSA-N) [probes-drugs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP3759081A1 - An improved process for the preparation of propiomazine maleate - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. m.youtube.com [m.youtube.com]

physicochemical properties of Propiomazine Hydrochloride for research

An In-depth Technical Guide to the Physicochemical Properties of Propiomazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a phenothiazine derivative with sedative, antiemetic, and antipsychotic activities.[1] The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative foundation for experimental design and drug formulation.

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | [1][2] |

| CAS Number | 1240-15-9 | [3][4] |

| Molecular Formula | C₂₀H₂₅ClN₂OS | [1][3][5] |

| Molecular Weight | 376.9 g/mol | [1][2][3] |

| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl | [1][2] |

| InChI Key | UGVNGSMLNPWNNA-UHFFFAOYSA-N | [1][2] |

Physicochemical Parameters

| Property | Value | Source |

| Melting Point | 201-206 °C | [6] |

| Water Solubility | Very soluble | [7] |

| Solubility (Alcohol) | Freely soluble | [7] |

| Solubility (Benzene) | Insoluble | [7] |

| logP (Octanol-Water) | 4.79 | [6][8] |

| pKa (Strongest Basic) | 8.92 | [8] |

| Appearance | Yellow, practically odorless powder | [6][7] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard protocols for melting point and solubility determination.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.[9] It relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[10]

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Methodology:

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[11] Jab the open end of a glass capillary tube into the sample powder until a small amount enters the tube. Tap the closed end of the tube on a hard surface to pack the powder down. Repeat until the packed sample height is 2-3 mm.[12]

-

Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.

-

Initial Heating : If the approximate melting point is known, heat the sample rapidly to a temperature about 15-20°C below this point.[12] If unknown, perform a preliminary rapid determination to find an approximate range.[9]

-

Final Determination : Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[12]

-

Observation and Recording : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears. This is the start of the melting range. Continue heating slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.[10] A narrow melting range (0.5-1.0°C) is indicative of a pure substance.[10]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[13] It involves agitating an excess amount of the solid in the solvent until equilibrium is reached.

Experimental Workflow:

Caption: Workflow for Solubility Determination.

Detailed Methodology:

-

Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., purified water, or buffers with pH values from 1.2 to 6.8 for Biopharmaceutics Classification System studies).[14] The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration : Seal the flask and place it in a mechanical agitator (e.g., an orbital shaker) maintained at a constant temperature, typically 37 ± 1 °C for biopharmaceutical studies.[14][15] Agitate the suspension for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[15]

-

Phase Separation : After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This is critically achieved by centrifugation or filtration through a filter that does not adsorb the compound.[13]

-

Sampling and Analysis : Carefully withdraw a precise volume of the clear supernatant. To prevent precipitation, it may be necessary to immediately dilute the sample with the solvent.[15]

-

Quantification : Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the solubility by correcting for the dilution factor. The experiment should be repeated until at least three consistent measurements are obtained.

Pharmacodynamics and Receptor Binding Profile

This compound exerts its therapeutic effects through a complex mechanism involving the antagonism of multiple neurotransmitter receptors.[16] Its sedative properties are primarily due to its high affinity for histamine H1 receptors, while its antipsychotic effects are attributed to its activity at dopamine and serotonin receptors.[1][16]

Receptor Antagonism Pathway:

The drug binds to and blocks the action of several key receptors in the central nervous system.

Caption: Multi-receptor antagonism of Propiomazine HCl.

This multi-receptor binding profile explains both the therapeutic applications and the potential side-effect profile of the drug.[1][8][17] The antagonism at dopamine and serotonin receptors is a hallmark of atypical antipsychotics.[1][18] The blockade of histamine H1 receptors contributes significantly to its sedative and antiemetic properties.[1] Antagonism at muscarinic and adrenergic receptors is associated with common side effects like dry mouth and orthostatic hypotension.[17]

References

- 1. This compound | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. calpaclab.com [calpaclab.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. Propiomazine | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propiomazine [drugfuture.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. who.int [who.int]

- 16. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Propiomazine - Wikipedia [en.wikipedia.org]

Propiomazine Hydrochloride: A Technical Guide to its Dopamine D2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine hydrochloride, a phenothiazine derivative, is recognized for its sedative and antihistaminic properties.[1][2] While not primarily utilized as a frontline antipsychotic, its mechanism of action involves antagonism at multiple neurotransmitter receptors, including the dopamine D2 receptor.[1][2][3] This technical guide provides an in-depth exploration of the core pharmacology of this compound with a specific focus on its interaction with the dopamine D2 receptor. This document will detail the known receptor binding profile, elucidate the canonical signaling pathway of the D2 receptor and its antagonism, and provide standardized experimental protocols for the assessment of D2 receptor binding and functional antagonism.

Introduction to this compound

Propiomazine is a phenothiazine derivative that is structurally related to promethazine.[3] It is characterized as an atypical antipsychotic agent, although its primary clinical applications are as a sedative and for treating insomnia due to its potent antihistamine effects.[1][2] Its therapeutic profile is a consequence of its broad receptor antagonism, which includes dopamine, serotonin, histamine, and muscarinic acetylcholine receptors.[1][2][3] The antipsychotic effects of propiomazine are attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors.[3]

Receptor Binding Profile of Propiomazine

Table 1: Qualitative Receptor Binding Profile of Propiomazine

| Receptor Family | Receptor Subtype(s) | Action | Reference(s) |

| Dopamine | D₁, D₂, D₄ | Antagonist | [1][2][3] |

| Serotonin | 5-HT₂ₐ, 5-HT₂C | Antagonist | [1][2][3] |

| Histamine | H₁ | Antagonist | [1][2][3] |

| Muscarinic Acetylcholine | M₁, M₂, M₃, M₄, M₅ | Antagonist | [1][3] |

| Adrenergic | α₁ | Antagonist | [1][3] |

Quantitative Analysis of Dopamine D2 Receptor Antagonism

To provide a quantitative context for the dopamine D2 receptor antagonism of phenothiazines, Table 2 presents the binding affinities (Kᵢ values) and functional potencies (IC₅₀ values) for other representative D2 antagonists. These values serve as a benchmark for understanding the potential potency of propiomazine.

Table 2: Representative Quantitative Data for Selected Dopamine D2 Receptor Antagonists

| Compound | Receptor | Assay Type | Value | Units | Reference(s) |

| Chlorpromazine | Dopamine D₂ | Radioligand Binding (Kᵢ) | 6.1 | μM | [4] |

| Trifluoperazine | Dopamine D₂ | Functional Assay (IC₅₀) | 1.1 | nM | [4] |

| Haloperidol | Dopamine D₂ | Radioligand Binding (Kᵢ) | 0.91 | nM | [5] |

| Ziprasidone | Dopamine D₂ | Radioligand Binding (Kᵢ) | 4.8 | nM | [4] |

| Olanzapine | Dopamine D₂ | Radioligand Binding | High Affinity | - | [4] |

Note: These values are for comparative purposes and were not determined for this compound.

Dopamine D2 Receptor Signaling and Antagonism by this compound

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in neurotransmission. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby blocking the binding of dopamine and preventing its downstream signaling effects.

Caption: Dopamine D2 receptor signaling pathway and its antagonism by this compound.

Experimental Protocols for Assessing D2 Receptor Antagonism

The following sections detail standardized in vitro and in vivo methodologies for characterizing the interaction of compounds like this compound with the dopamine D2 receptor.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the D2 receptor.

Caption: Experimental workflow for a dopamine D2 receptor radioligand binding assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured under standard conditions.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by centrifugation. The resulting pellet is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and a range of concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

-

The reaction is incubated to equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vitro Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture:

-

Use a cell line stably expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., using FRET or BRET technology).

-

-

Assay Protocol:

-

Cells are pre-incubated with varying concentrations of this compound.

-

Dopamine is then added at a concentration that produces a submaximal response (e.g., EC₈₀) to stimulate the D2 receptors.

-

Forskolin is often used to stimulate adenylyl cyclase and produce a measurable cAMP signal.

-

-

Signal Detection:

-

The change in the biosensor signal (e.g., fluorescence or luminescence ratio) is measured, which corresponds to the intracellular cAMP level.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the dopamine-induced response (IC₅₀) is determined. This value represents the functional potency of the antagonist.

-

In Vivo Assessment of D2 Receptor Antagonism

Animal models are used to assess the central effects of D2 receptor antagonism.

Detailed Methodology (Catalepsy in Rodents):

-

Animal Model:

-

Male Wistar rats or C57BL/6 mice are commonly used.

-

-

Drug Administration:

-

This compound is administered via an appropriate route (e.g., intraperitoneal injection).

-

-

Catalepsy Assessment:

-

At various time points after drug administration, catalepsy is assessed using standardized tests, such as the bar test. The time the animal remains in an imposed posture is recorded.

-

-

Data Analysis:

-

The dose of this compound that produces a significant cataleptic effect is determined. This provides an in vivo measure of D2 receptor blockade in the nigrostriatal pathway.

-

Conclusion

This compound is a pharmacologically complex agent with antagonist activity at the dopamine D2 receptor, contributing to its potential antipsychotic effects. While specific quantitative binding data for propiomazine at the D2 receptor is not widely published, its qualitative antagonistic profile is established. The experimental protocols detailed in this guide provide a framework for the in-depth characterization of this compound and other novel compounds targeting the dopamine D2 receptor, facilitating further research and drug development in this critical area of neuropharmacology.

References

Propiomazine Hydrochloride and the Serotonin 5-HT2A Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine, a phenothiazine derivative, is recognized for its sedative and antipsychotic properties.[1][2] A significant component of its mechanism of action involves its interaction with various central nervous system receptors, including the serotonin 5-HT2A receptor.[1][2][3] This technical guide provides a comprehensive overview of the interaction between propiomazine hydrochloride and the 5-HT2A receptor, consolidating available quantitative data, outlining detailed experimental protocols for assessing this interaction, and visualizing the associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

This compound is a first-generation antipsychotic and sedative agent.[1][2] Its therapeutic effects are attributed to its ability to antagonize a range of neurotransmitter receptors, including dopamine, histamine, and serotonin receptors.[1][2][3] The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/G11 signaling pathway, is a key target for many antipsychotic drugs.[1][2] Antagonism of the 5-HT2A receptor is believed to contribute to the antipsychotic efficacy of these compounds, potentially by modulating dopaminergic and glutamatergic neurotransmission. This guide focuses specifically on the interaction of propiomazine with the 5-HT2A receptor, providing a detailed examination of its binding affinity, functional antagonism, and the underlying molecular mechanisms.

Quantitative Data

The interaction of propiomazine with the human serotonin 5-HT2A receptor has been characterized through in vitro binding assays. The available data, primarily from the ChEMBL database, is summarized in the table below. This table also includes data for other relevant receptors to provide a broader context of propiomazine's receptor binding profile.

| Receptor | Parameter | Value (nM) | Ligand | Assay Type | Source |

| Serotonin 5-HT2A | Ki | 67 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Serotonin 5-HT2C | Ki | 388 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Dopamine D1 | Ki | 213 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Dopamine D2 | Ki | 160 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Dopamine D4.4 | Ki | 110 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Histamine H1 | Ki | 1.2 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Muscarinic M1 | Ki | 24 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Muscarinic M2 | Ki | 54 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Muscarinic M3 | Ki | 37 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Muscarinic M4 | Ki | 20 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Muscarinic M5 | Ki | 45 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Adrenergic α1A | Ki | 2.8 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Adrenergic α1B | Ki | 1.8 | Propiomazine | Radioligand Binding Assay | ChEMBL |

| Adrenergic α1D | Ki | 3.2 | Propiomazine | Radioligand Binding Assay | ChEMBL |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like propiomazine with the 5-HT2A receptor.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., propiomazine) for the 5-HT2A receptor.

Objective: To quantify the affinity of propiomazine for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity 5-HT2A receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]ketanserin or [¹²⁵I]DOI.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of propiomazine.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the propiomazine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Calcium Flux Functional Assay (for IC50 Determination)

This protocol describes a cell-based functional assay to measure the antagonist activity of propiomazine at the 5-HT2A receptor by quantifying its ability to inhibit agonist-induced calcium mobilization.

Objective: To determine the potency (IC50) of propiomazine in blocking 5-HT2A receptor-mediated signaling.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Agonist: A known 5-HT2A receptor agonist, such as serotonin (5-HT) or DOI.

-